molecular formula C12H12F3NO3 B1381642 1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid CAS No. 1803605-37-9

1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid

Cat. No. B1381642
CAS RN: 1803605-37-9
M. Wt: 275.22 g/mol
InChI Key: FIJMVSLKVQMPEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions between amines and other organic compounds . For instance, 1-(2,4-Dimethylquinoline-3-yl) ethenone was produced when 1-(2-aminophenyl) ethenone reacted with pentane-2,4-dione using 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2) .

Scientific Research Applications

Spontaneous Trifluoroacetylation

  • A study by Imuro and Hanafusa (1976) observed spontaneous trifluoroacetylation at the β position of the pyrrole ring in 1-(2-aminophenyl)-2,5-dimethylpyrrole in trifluoroacetic acid. This suggests potential applications in synthetic chemistry involving electrophilic substitution reactions (Imuro & Hanafusa, 1976).

Amino-Migration in Acid

  • Research by Haga et al. (1992) on the amino-migration of O-phenylhydroxylamine in trifluoroacetic acid (TFA) shows the unique behavior of amines in acidic environments, relevant for organic synthesis and reaction mechanism studies (Haga et al., 1992).

Crystal Morphology and Emission Behavior

  • A 2021 study by Ye et al. demonstrates how TFA can drive molecular rearrangement, impacting crystal morphology and emission behavior in organic fluorophores. This finding is significant for material science, particularly in the development of luminescent materials (Ye et al., 2021).

Catalytic Applications in Organic Synthesis

  • The use of TFA as a catalyst in the synthesis of various organic compounds has been demonstrated in several studies. For instance, Chowdhury and Ghosh (2009) showed its use in the regio- and enantioselective addition of alkyl methyl ketones, highlighting its role in facilitating specific organic reactions (Chowdhury & Ghosh, 2009).

Chiral Derivatizing Agents

  • Péter et al. (1999) developed new chiral derivatizing agents using TFA, demonstrating its application in the resolution of amino acids, which is crucial in analytical chemistry and pharmaceutical research (Péter et al., 1999).

Electrochemical Applications

  • Lyskawa and Bélanger (2006) explored the electrochemical grafting of aminophenyl groups on gold electrodes using TFA, indicating its potential in electrochemical sensor development and surface chemistry (Lyskawa & Bélanger, 2006).

Safety and Hazards

The safety data sheet for 2-Aminophenol, a related compound, indicates that it may cause an allergic skin reaction and is suspected of causing genetic defects. It is also harmful if swallowed or inhaled .

Future Directions

The future directions for research on “1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid” could involve further exploration of its synthesis, properties, and potential applications. For instance, the development of new methods for the synthesis of heterocycles is a topic of ongoing research . Additionally, the use of metal-catalyzed cascade reactions in the synthesis of complex organic compounds is a promising area of study .

properties

IUPAC Name

1-(2-aminophenyl)-2-methylprop-2-en-1-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.C2HF3O2/c1-7(2)10(12)8-5-3-4-6-9(8)11;3-2(4,5)1(6)7/h3-6H,1,11H2,2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJMVSLKVQMPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)C1=CC=CC=C1N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid
Reactant of Route 2
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid
Reactant of Route 3
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid
Reactant of Route 4
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid
Reactant of Route 5
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid
Reactant of Route 6
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid

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